molecular formula C7H17NO2 B6236914 (4,4-dimethoxybutyl)(methyl)amine CAS No. 98433-78-4

(4,4-dimethoxybutyl)(methyl)amine

Cat. No.: B6236914
CAS No.: 98433-78-4
M. Wt: 147.2
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Description

The Versatility of Amino Acetals

Amino acetals are a class of organic compounds that possess both an amine and an acetal (B89532) functional group. This dual functionality makes them highly versatile building blocks in organic synthesis. The acetal group, generally stable in neutral to strongly basic conditions, can act as a protecting group for aldehydes and ketones. libretexts.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl precursor. libretexts.org Furthermore, under acidic conditions, the acetal can be hydrolyzed to regenerate the original aldehyde or ketone, or it can generate electrophilic intermediates like oxocarbenium ions, which can participate in cyclization reactions to form complex heterocyclic structures. acs.orgchemicalbook.comyoutube.com The development of efficient methods for synthesizing α-amino acetals has expanded their application in creating diverse aza-polycyclic molecules. acs.orgacs.org

Structural Characteristics of (4,4-Dimethoxybutyl)(methyl)amine

The molecular structure of this compound (C7H17NO2) consists of a four-carbon butyl chain. uni.lu At one end (C1), a methylamino group (-NHCH3) is attached, making it a secondary amine. At the other end (C4), a dimethoxy group (-CH(OCH3)2) is present, which constitutes an acetal functional group. uni.lu

This arrangement of functional groups allows for a unique interplay of reactivity. The secondary amine provides a nucleophilic center and a site for further functionalization, such as alkylation or acylation. bloomtechz.comorganic-chemistry.org The acetal group, as previously mentioned, can serve as a masked aldehyde. The spatial separation of these two groups by the butyl chain means they can often react independently, providing chemists with a powerful tool for sequential and controlled molecular construction.

The Role of Secondary Methylamines and Dialkoxyalkyl Moieties in Synthesis

Secondary methylamines are a crucial class of compounds in organic chemistry, serving as key intermediates in the production of a wide range of products including pharmaceuticals, agricultural chemicals, and solvents. researchgate.net Their presence in a molecule introduces a basic nitrogen atom that can be readily protonated or alkylated, influencing the molecule's physical and chemical properties. bloomtechz.com The synthesis of secondary amines is a well-established field with numerous methods available, including reductive amination and N-alkylation of primary amines. organic-chemistry.orglibretexts.org

Similarly, dialkoxyalkyl moieties, such as the dimethoxybutyl group in the title compound, are of significant interest. The alkoxy groups (in this case, methoxy (B1213986) groups) are alkyl groups bonded to an oxygen atom. fiveable.meyoutube.comwikipedia.org The presence of two such groups on the same carbon atom defines the acetal. youtube.com This functional group is integral to the structure of ethers and plays a significant role in their chemical properties and reactivity. fiveable.mefiveable.me The ability of the dialkoxyalkyl moiety to act as a latent aldehyde is a cornerstone of its utility in multi-step synthetic sequences. libretexts.org

Rationale for In-depth Inquiry

The compound this compound represents a convergence of two important functional groups in a single, relatively simple molecule. This makes it an ideal subject for academic inquiry into the synthesis and reactivity of bifunctional compounds. Understanding the interplay between the secondary amine and the acetal can lead to the development of novel synthetic methodologies for creating complex nitrogen-containing heterocycles and other valuable organic molecules. The potential for this compound to serve as a precursor to various biologically active molecules further underscores the importance of a detailed investigation into its chemical behavior.

Properties

CAS No.

98433-78-4

Molecular Formula

C7H17NO2

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 4,4 Dimethoxybutyl Methyl Amine and Analogues

Direct Amination Approaches

Direct amination methods offer an efficient and atom-economical route to the target compound by forming the crucial carbon-nitrogen bond from readily available precursors.

Reductive Amination Strategies for 4,4-Dimethoxybutanal (B1624582) Precursors

Reductive amination is a highly effective and widely used one-pot method for synthesizing amines. youtube.comyoutube.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org For the synthesis of (4,4-dimethoxybutyl)(methyl)amine, 4,4-dimethoxybutanal is reacted with methylamine (B109427).

The reaction is typically catalyzed by a small amount of acid, which facilitates the formation of the iminium ion intermediate. youtube.com A key aspect of this strategy is the selection of a suitable reducing agent that selectively reduces the imine C=N bond without affecting the aldehyde carbonyl group or the acid-sensitive acetal (B89532). masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose because they are less reactive than reagents like sodium borohydride (B1222165) (NaBH₄) and will not readily reduce the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and works well in common organic solvents like dichloromethane (B109758) or dichloroethane. organic-chemistry.org

Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as nickel (Ni) or palladium (Pd), is another viable reduction method. youtube.com This approach is powerful but requires specialized equipment for handling gaseous hydrogen.

Table 1: Comparison of Reducing Agents for Reductive Amination of 4,4-Dimethoxybutanal
Reducing AgentTypical SolventKey AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild, selective for imines, good functional group tolerance (e.g., acetals). organic-chemistry.orgMoisture-sensitive, stoichiometric reagent.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH)Highly selective for imines over carbonyls at controlled pH. masterorganicchemistry.comHighly toxic (potential for HCN gas release).
Hydrogen (H₂) / Metal Catalyst (Ni, Pd/C)Ethanol (EtOH), Methanol (MeOH)High efficiency, clean workup.Requires specialized hydrogenation equipment, potential for over-alkylation. youtube.com
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive, readily available.Can reduce the starting aldehyde if not added after imine formation is complete. masterorganicchemistry.comredalyc.org

Alkylation of Methylamine with Halogenated Acetal Precursors (e.g., 4-Halo-1,1-dimethoxybutane)

A classic approach to amine synthesis is the direct alkylation of a primary amine with an alkyl halide. In this case, methylamine acts as a nucleophile, displacing a halide from a precursor like 4-bromo-1,1-dimethoxybutane (B1310479) or 4-chloro-1,1-dimethoxybutane. This reaction is a type of nucleophilic substitution (Sₙ2).

A significant challenge in this method is controlling the degree of alkylation. The desired product, this compound, is itself a nucleophile and can react with another molecule of the alkyl halide, leading to the formation of a tertiary amine as an over-alkylation byproduct. To favor the formation of the secondary amine, a large excess of methylamine is typically used to increase the probability that the alkyl halide will react with the primary amine rather than the secondary amine product. The reaction is usually carried out in a polar solvent and may require heating.

Copper-Catalyzed C-H Amination Routes Utilizing Secondary Amines and Aliphatic Aldehydes with Latent Acetal Functionality

Modern synthetic chemistry has seen the emergence of powerful copper-catalyzed reactions for C-N bond formation. nih.gov While direct C-H amination of aliphatic aldehydes is complex, related copper-catalyzed methodologies can be applied to synthesize analogues. For instance, copper catalysts facilitate the oxidative amidation of aldehydes with various amine salts. nih.gov These reactions often involve an oxidant and can proceed through a Cu(I)/Cu(II)/Cu(III) catalytic cycle. acs.org

In the context of synthesizing analogues, a copper-catalyzed reaction could couple a secondary amine with an aldehyde. acs.org This approach, often termed oxidative C-H amination, bypasses the need for pre-halogenated starting materials. nih.gov The "latent acetal functionality" implies that the reaction could be performed on an aldehyde that is later converted to the acetal, or that the conditions are mild enough to tolerate the acetal group. Research has shown that copper catalysis is effective for a wide range of amination reactions, including electrochemical methods that use a redox mediator to facilitate the process under mild conditions. researchgate.netacs.org

Multistep Convergent Synthesis Approaches

Introduction of the Methylamine Moiety onto Protected Butanal Derivatives

In this strategy, the nitrogen atom is introduced first, and the acetal group is formed later. The synthesis would begin with a butanal derivative where the aldehyde is protected with a group other than an acetal, or the reaction is performed on a precursor like a carboxylic acid or nitrile that is later converted to the aldehyde.

For example, one could start with 4-chlorobutyronitrile. Reaction with methylamine would yield 4-(methylamino)butanenitrile. This intermediate could then be selectively reduced to form N-methyl-4-aminobutanal, which would then be ready for acetal formation. This approach isolates the amine installation step from the acetal formation, potentially avoiding compatibility issues between reagents.

Acetal Formation from Aldehyde Precursors Post-Amine Introduction

This approach is the final step in a convergent synthesis where the amine functionality is already present in the precursor. The key transformation is the protection of an aldehyde as an acetal. Starting with an amino-aldehyde, such as N-methyl-4-oxobutylamine, the acetal is formed by reacting it with an alcohol, typically methanol, in the presence of an acid catalyst.

The reaction is an equilibrium process, and to drive it towards the acetal product, it is common to use a large excess of the alcohol (which also serves as the solvent) and/or to remove the water that is formed during the reaction. While strong acids like hydrochloric acid or sulfuric acid can be used, they may protonate the amine, complicating the reaction. nih.gov Milder acid catalysts are often preferred, especially given the presence of the basic amine group in the substrate. Care must be taken to choose conditions that favor acetal formation without promoting side reactions involving the amine. nih.gov

Asymmetric Synthesis of Chiral Analogues of this compound

The synthesis of enantiomerically pure chiral amines is a significant area of research, as these compounds are crucial building blocks for many pharmaceuticals. nih.gov The development of asymmetric methods to produce chiral analogues of this compound, which possess a stereogenic center, is of considerable interest.

Enantioselective Reductive Amination Protocols

Enantioselective reductive amination of ketones represents one of the most direct methods for synthesizing chiral amines. researchgate.netnih.gov This approach has been successfully applied to the synthesis of α-amino acetals, which are versatile precursors to a variety of functionalized chiral amines. rsc.orgrsc.org

Recent advancements have demonstrated the efficacy of ruthenium-catalyzed direct asymmetric reductive amination of α-keto acetals. rsc.orgrsc.org This method provides enantio-enriched N-unprotected α-amino acetals in good to high yields and with excellent enantioselectivities. rsc.org For instance, the reaction of various α-keto acetals with an ammonium (B1175870) salt and hydrogen gas in the presence of a chiral ruthenium catalyst can yield the corresponding α-amino acetals with high enantiomeric excess (ee). rsc.org A notable advantage of this protocol is that it bypasses the need to pre-form and isolate unstable imine intermediates. researchgate.net

The reaction conditions for the ruthenium-catalyzed asymmetric reductive amination of α-keto acetals have been optimized, as detailed in the table below.

Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of α-Keto Acetals

Entry α-Keto Acetal Substrate Catalyst Solvent Yield (%) Enantiomeric Excess (ee, %) Reference
1 1,1-Dimethoxy-2-oxopropane Ru(OAc)₂(S)-L1b TFE 85 95 rsc.org
2 1,1-Dimethoxy-2-oxobutane Ru(OAc)₂(S)-L1b TFE 88 96 rsc.org
3 1,1-Diethoxy-2-oxopropane Ru(OAc)₂(S)-L1b TFE 82 94 rsc.org
4 Methyl 2,2-dimethoxy-3-oxobutanoate Ru(OAc)₂(S)-L1b MeOH 80 98 rsc.org

TFE = 2,2,2-Trifluoroethanol; MeOH = Methanol

The data indicates that high yields and excellent enantioselectivities are achievable for a range of α-keto acetal substrates. rsc.org The choice of solvent can also influence the enantioselectivity, with methanol leading to a higher ee for certain substrates. rsc.org Beyond ruthenium-based systems, iridium-catalyzed asymmetric hydrogenation has also been employed for the synthesis of chiral amines, showcasing the versatility of transition metal catalysis in this field. nih.gov

Chiral Auxiliary-Mediated Approaches for Amino Acetal Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. acs.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

The effectiveness of a chiral auxiliary is dependent on its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomers, thus favoring the formation of one over the other. numberanalytics.com Various types of chiral auxiliaries have been developed, derived from natural sources like amino acids, carbohydrates, and terpenes. numberanalytics.com

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, which includes minimizing waste, using less hazardous substances, and improving energy efficiency. wikipedia.org

Solvent-Free or Aqueous Medium Reactions for Amino Acetal Formation

The formation of acetals, a key step in the synthesis of this compound, traditionally involves the use of acid catalysts in organic solvents. acs.orgnih.gov However, many common organic solvents are volatile and can have negative environmental and health impacts. mdpi.com

Recent research has focused on developing more environmentally friendly methods for acetalization, including performing the reaction under solvent-free conditions or in aqueous media. acs.orgresearchgate.netrsc.org It has been demonstrated that the acetalization of aldehydes and ketones can proceed efficiently in the presence of a catalytic amount of a strong acid, even without the removal of water. acs.orgnih.gov In some cases, reactions can be performed at room temperature, further reducing the energy consumption of the process. acs.orgresearchgate.net

The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), has also been explored for amine synthesis and related transformations. mdpi.comunibe.chnih.gov These solvents are derived from renewable resources and have a better environmental profile compared to many traditional solvents. mdpi.com

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgprimescholars.com A reaction with 100% atom economy is one where all the atoms of the reactants are found in the final product, with no byproducts. wikipedia.orgnih.gov

Addition and rearrangement reactions are inherently 100% atom economical. nih.govrsc.org In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.org For example, the Gabriel synthesis of amines, a classical method, has a very low atom economy due to the formation of a stoichiometric amount of phthalic acid derivatives as a byproduct. primescholars.com

Table 2: Comparison of Atom Economy for Different Reaction Types

Reaction Type General Transformation Byproducts Atom Economy Reference
Addition A + B → C None 100% nih.govrsc.org
Rearrangement A → B None 100% nih.govrsc.org
Substitution A-B + C → A-C + B B < 100% rsc.org
Elimination A-B → A + B B < 100% rsc.org
Catalytic Reductive Amination R₂C=O + R'NH₂ + H₂ → R₂CH-NHR' + H₂O Water High primescholars.com
Gabriel Synthesis Phthalimide + R-X → ... → R-NH₂ Phthalic acid derivatives Low primescholars.com

By prioritizing reactions with high atom economy and minimizing the use of stoichiometric reagents and protecting groups, the synthesis of this compound and its analogues can be made more sustainable and cost-effective. wikipedia.orgacs.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1,1-Dimethoxy-2-oxopropane
1,1-Dimethoxy-2-oxobutane
1,1-Diethoxy-2-oxopropane
2,2,2-Trifluoroethanol
2-Methyltetrahydrofuran (2-MeTHF)
Chloroacetaldehyde dimethyl acetal
Cyclopentyl methyl ether (CPME)
Methanol
Methyl 2,2-dimethoxy-3-oxobutanoate
Phthalic acid

Reactivity and Mechanistic Investigations of 4,4 Dimethoxybutyl Methyl Amine

Reactions Involving the Amine Functionality

The presence of a secondary amine group in (4,4-dimethoxybutyl)(methyl)amine is central to its chemical behavior, rendering it nucleophilic. byjus.com

Nucleophilic Reactivity Towards Electrophiles

The lone pair of electrons on the nitrogen atom of this compound allows it to readily attack electron-deficient species (electrophiles).

Secondary amines, such as this compound, undergo acylation when treated with acylating agents like acid chlorides or anhydrides to form N,N-disubstituted amides. byjus.comlibretexts.org This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. byjus.com The reaction is typically performed in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl), which drives the equilibrium towards the product. byjus.com Over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Example of Acylation: The reaction of this compound with acetyl chloride would yield N-(4,4-dimethoxybutyl)-N-methylacetamide.

Table 1: Acylation of this compound

Reactant 1 Reactant 2 Product
This compound Acetyl chloride N-(4,4-dimethoxybutyl)-N-methylacetamide
This compound Benzoyl chloride N-(4,4-dimethoxybutyl)-N-methylbenzamide

The nitrogen of this compound can be alkylated by reaction with alkyl halides. libretexts.org This nucleophilic substitution reaction can be difficult to control, often leading to a mixture of the tertiary amine and the quaternary ammonium (B1175870) salt due to the increased nucleophilicity of the initial product. wikipedia.orgresearchgate.net However, selective mono-alkylation can be achieved under specific conditions. nih.govacs.org

Further alkylation of the resulting tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium salt, a reaction known as the Menshutkin reaction. wikipedia.orgnih.gov This step is generally efficient as overalkylation is not possible. wikipedia.org Environmentally friendlier alkylating agents like dimethyl carbonate can also be employed for quaternization. researchgate.netinoe.ro

Example of Alkylation and Quaternization:

Reaction with methyl iodide could yield (4,4-dimethoxybutyl)dimethylamine (a tertiary amine).

Further reaction with methyl iodide would produce (4,4-dimethoxybutyl)trimethylammonium iodide (a quaternary ammonium salt).

Table 2: Alkylation Products of this compound

Starting Material Alkylating Agent Product Type Product Name
This compound Methyl Iodide Tertiary Amine (4,4-dimethoxybutyl)dimethylamine
(4,4-dimethoxybutyl)dimethylamine Methyl Iodide Quaternary Ammonium Salt (4,4-dimethoxybutyl)trimethylammonium iodide

Secondary amines are key components in the Mannich reaction, a three-component condensation with a non-enolizable aldehyde (like formaldehyde) and a compound with an acidic proton (such as a ketone). byjus.comwikipedia.orglibretexts.org this compound can serve as the amine component in this reaction. libretexts.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. byjus.comwikipedia.org This iminium ion is then attacked by the enol form of the ketone, resulting in a β-aminocarbonyl compound known as a Mannich base. byjus.comlibretexts.org These Mannich bases are versatile intermediates in the synthesis of various compounds, including pharmaceuticals and natural products. byjus.comwikipedia.orgnih.gov

Imine/Aldimine Formation with Carbonyl Compounds (Post-Acetal Hydrolysis)

The acetal (B89532) group in this compound can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, 4-(methylamino)butanal (B1221247). chemistrysteps.comorganicchemistrytutor.com This hydrolysis is a reversible process, typically driven forward by using an excess of water. chemistrysteps.comorganicchemistrytutor.comyoutube.com

The resulting amino-aldehyde can then undergo an intramolecular reaction. The primary amine function can react with the aldehyde's carbonyl group to form a cyclic imine (specifically, a tetrahydropyridinium ion). masterorganicchemistry.comlibretexts.orglibretexts.org This intramolecular cyclization is favored when it leads to the formation of a stable five- or six-membered ring. masterorganicchemistry.com The process involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. libretexts.orgkhanacademy.org

Role as a Ligand in Metal-Catalyzed Processes

This compound has the potential to act as a bidentate ligand in metal-catalyzed reactions. The two donor sites are the nitrogen of the amine group and one of the oxygen atoms of the dimethoxy group, forming a stable chelate ring with a metal center. wikipedia.orgmdpi.com Such N,O-bidentate ligands are known to be effective in various catalytic processes, including gold-catalyzed reactions. nih.govacs.org The nature of the ligand, including its steric and electronic properties, can significantly influence the reactivity and selectivity of the metal catalyst. nih.govacs.org The hemilabile nature of the ether-oxygen coordination can be crucial in catalytic cycles. acs.org

Reactions Involving the Acetal Functionality

The dimethyl acetal group in this compound serves as a protecting group for a latent aldehyde functionality. Its reactivity is dominated by hydrolysis, which is typically catalyzed by acid. chemistrysteps.comwikipedia.org

The primary reaction of the acetal is its hydrolysis to reveal the aldehyde, yielding 4-(methylamino)butanal and two equivalents of methanol (B129727). This transformation is a critical step, as it activates the molecule for a host of subsequent reactions. The mechanism of acetal hydrolysis is well-established and proceeds via a hemiacetal intermediate. chemistrysteps.com The reaction is reversible, and to drive it towards the aldehyde, an excess of water is typically used. chemistrysteps.com

The general mechanism involves the following steps:

Protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst.

Departure of a methanol molecule to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the second methoxy group.

Elimination of a second methanol molecule to form a protonated aldehyde.

Deprotonation to yield the final aldehyde product, 4-(methylamino)butanal.

Under acidic conditions, the secondary amine will also be protonated, existing as a methylammonium (B1206745) salt. This has implications for the reaction kinetics and the need for selective deprotection strategies.

The mechanism of hydrolysis can follow two main pathways, A-1 and A-2, depending on the reaction conditions and substrate structure. osti.gov

A-1 mechanism: Involves a pre-equilibrium protonation of the acetal, followed by a rate-determining unimolecular cleavage to form an oxocarbenium ion.

A-2 mechanism: Involves a rate-determining bimolecular attack by water on the protonated acetal.

For most simple acyclic acetals, the hydrolysis proceeds via the A-1 mechanism. osti.gov The rate is influenced by the electronic nature of substituents. Electron-donating groups stabilize the intermediate oxocarbenium ion, accelerating the reaction, while electron-withdrawing groups have the opposite effect. In the case of this compound, the secondary amine group is located at the other end of the butyl chain. Under acidic conditions, this amine will be protonated to form an ammonium ion (-NH2(CH3)+). This positively charged group will exert an electron-withdrawing inductive effect, which would be expected to slightly decrease the rate of hydrolysis compared to an unsubstituted dialkyl acetal.

The effect of acid strength on hydrolysis rates for similar acetals is significant. Studies on substituted benzaldehyde (B42025) acetals have shown a strong correlation between the reaction rate and the acidity of the medium, often represented by Hammett plots which yield large negative rho (ρ) values, indicative of substantial positive charge development in the transition state. nih.gov

Table 1: Representative Half-Life Data for Acetal Hydrolysis under Varying pH

This interactive table, based on data for analogous compounds, illustrates the profound effect of pH on the stability of acetals. nih.gov A lower pH dramatically decreases the half-life, signifying a faster hydrolysis rate.

Acetal Structure (Analog)pHTemperature (°C)Half-life (t½)
Benzaldehyde dimethyl acetal5.025~70 hours
Benzaldehyde dimethyl acetal4.025~7 hours
Benzaldehyde dimethyl acetal3.025~42 minutes
Acetophenone dimethyl ketal5.025~32 hours

This data is illustrative and based on structurally similar compounds to demonstrate the kinetic principles.

The presence of the basic secondary amine complicates the selective deprotection of the acetal. Standard strong acid catalysis will non-selectively protonate the amine, which could potentially interfere with subsequent desired reactions or require an additional deprotonation step.

To achieve selective hydrolysis of the acetal while leaving the amine functionality intact or readily available, several strategies could be employed:

Amine Protection: The most straightforward approach would be the temporary protection of the amine group with a suitable protecting group that is stable to the acidic conditions required for acetal hydrolysis but can be removed orthogonally. For example, conversion to a carbamate (B1207046) (e.g., Boc or Cbz) would render the nitrogen non-basic and prevent its protonation. Following acetal hydrolysis, the carbamate could be removed under its specific cleavage conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

Mild Lewis Acid Catalysis: While Brønsted acids will readily protonate the amine, certain mild Lewis acids have been shown to catalyze acetal deprotection under nearly neutral conditions. Reagents such as bismuth(III) salts (e.g., Bi(NO₃)₃·5H₂O or Bi(OTf)₃) are known to chemoselectively cleave acetals, particularly those of conjugated aldehydes, and might offer a viable pathway for deprotection without significant interaction with the amine.

Enzymatic Hydrolysis: In some contexts, enzymatic methods could offer supreme selectivity, although this would require screening for a suitable hydrolase capable of acting on this specific substrate.

Once the acetal is hydrolyzed to 4-(methylamino)butanal, the newly revealed aldehyde functionality opens up a wide array of possible synthetic transformations. smolecule.com The reactivity is characteristic of aliphatic aldehydes, but is also influenced by the presence of the secondary amine in the same molecule.

Key reactions of 4-(methylamino)butanal include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(methylamino)butanoic acid, using a variety of oxidizing agents such as potassium permanganate, Jones reagent, or milder reagents like silver oxide.

Reduction: The aldehyde can be reduced to the primary alcohol, 4-(methylamino)butan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation would also be effective. smolecule.com

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins with cyanide, Grignard reactions to form secondary alcohols, and Wittig reactions to form alkenes.

Reductive Amination: The aldehyde can react with other primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form a new, more complex amine.

Aldol (B89426) Condensation: In the presence of a base, the aldehyde can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. smolecule.com

Acid-Catalyzed Hydrolysis to Unmask Latent Aldehyde (4-(methylamino)butanal)

Concerted Reactivity of Amine and Acetal Functionalities

A particularly interesting aspect of this compound chemistry is the potential for concerted or sequential reactions where both the amine and the acetal (or its unmasked form) participate.

The most prominent example of such concerted reactivity is the intramolecular cyclization that can occur following the acid-catalyzed hydrolysis of the acetal. The product of hydrolysis, 4-(methylamino)butanal, contains both a nucleophilic secondary amine and an electrophilic aldehyde. These two groups are perfectly positioned to undergo an intramolecular reaction to form a five-membered ring. masterorganicchemistry.com

The mechanism for this cyclization is analogous to intermolecular imine formation, but occurs within the same molecule: masterorganicchemistry.comlibretexts.org

Acetal Hydrolysis: As described in section 3.2.1, acid and water convert the acetal to 4-(methylamino)butanal.

Intramolecular Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral five-membered cyclic hemiaminal (a carbinolamine).

Protonation of Hydroxyl: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of water, forming a C=N double bond.

Deprotonation: A base (e.g., water) removes the proton from the nitrogen, resulting in a neutral cyclic enamine or its tautomeric cyclic iminium ion.

The final product of this acid-catalyzed hydrolysis and cyclization cascade is expected to be predominantly the five-membered cyclic iminium species, 1-methyl-Δ¹-pyrrolideinium, in equilibrium with its corresponding enamine, 1-methyl-2,3,4,5-tetrahydropyrrole. The formation of five- and six-membered rings through such intramolecular processes is generally kinetically and thermodynamically favored. masterorganicchemistry.com This spontaneous cyclization highlights the latent reactivity of this compound, which can be triggered by a simple change in reaction conditions.

Superacid-Catalyzed Transformations and Dicationic Electrophile Formation

In the presence of Brønsted superacids, such as triflic acid (CF₃SO₃H), amino acetals like this compound are proposed to generate highly electrophilic dicationic species. acs.orgnih.gov This enhanced reactivity stems from the protonation of both the nitrogen atom and one of the methoxy groups of the acetal.

The initial protonation of the amine group forms an ammonium ion. Subsequently, the acetal functionality is protonated by the superacid, leading to the formation of a carboxonium-ammonium dication. This dicationic intermediate is significantly more electrophilic than a simple protonated acetal due to the powerful electron-withdrawing inductive effect of the nearby ammonium group. The destabilization of the carboxonium ion by the adjacent positive charge makes it a potent electrophile capable of reacting with even weakly nucleophilic aromatic compounds. acs.org

Further transformation can occur through the loss of methanol from the carboxonium-ammonium dication, resulting in the formation of a more reactive carbenium-ammonium dicationic electrophile. acs.org These dicationic intermediates are sufficiently electrophilic to participate in reactions with deactivated aromatic systems. For instance, studies on analogous amino acetals have shown that they can react with benzene (B151609), chlorobenzene, and even 1,2-dichlorobenzene (B45396) in the presence of a superacid to yield condensation products. acs.org

The formation of these dicationic electrophiles has been supported by low-temperature ¹³C NMR spectroscopy, which allows for the direct observation of the charged intermediates. acs.orgnih.gov

Table 1: Proposed Dicationic Electrophiles from this compound in Superacid

Dicationic SpeciesProposed Structure
Carboxonium-Ammonium Dication
Carbenium-Ammonium Dication

Cascade Reactions Involving Both Functional Groups

The dual functionality of this compound makes it a prime candidate for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. While specific studies on this exact molecule are not prevalent, its structure is analogous to intermediates in well-established cascade reactions like the Pomeranz-Fritsch-Bobbitt (PFB) reaction, which is used for the synthesis of tetrahydroisoquinolines. nih.govthermofisher.comwikipedia.org

A plausible cascade reaction for this compound could be initiated by the acid-catalyzed formation of an N-acyliminium ion. If the amine is first acylated, subsequent treatment with a Lewis or Brønsted acid would generate a highly electrophilic N-acyliminium ion from the acetal end of the molecule. This intermediate could then be trapped intramolecularly by a suitable nucleophile, if one were appended to the nitrogen atom, leading to the formation of a heterocyclic ring system. The formation of N-acyliminium ions is a powerful strategy for constructing complex nitrogen-containing molecules. acs.orgresearchgate.netnih.govnih.gov

Alternatively, a cascade reaction could be designed to form substituted pyrrolidines. organic-chemistry.org Acid-catalyzed hydrolysis of the acetal would unmask an aldehyde, which could then be in equilibrium with an enamine formed from the secondary amine. Intramolecular cyclization, potentially followed by further transformations, could then lead to the formation of a five-membered ring. The specific outcome of such a cascade would be highly dependent on the reaction conditions and the presence of any additional reagents.

Elucidation of Reaction Mechanisms

Understanding the detailed mechanistic pathways and identifying the transient species involved are crucial for controlling and optimizing the reactions of this compound.

The mechanism for the superacid-catalyzed reaction with an aromatic nucleophile, as proposed for analogous amino acetals, would proceed as follows:

Diprotonation: The amine and one of the acetal oxygens are protonated by the superacid to form the initial dicationic species.

Formation of the Electrophile: The protonated acetal eliminates methanol to form a highly reactive carboxonium-ammonium dication, which can exist in equilibrium with a carbenium-ammonium dication.

Nucleophilic Attack: The dicationic electrophile is attacked by a nucleophile, such as a benzene ring.

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the final product. acs.org

In a potential intramolecular cascade reaction, such as a Pomeranz-Fritsch-type cyclization, the key mechanistic step would be the acid-catalyzed formation of an electrophilic species from the acetal, followed by an intramolecular electrophilic attack from a tethered aromatic ring (if present as a substituent on the nitrogen). The Bobbitt modification of this reaction involves the reduction of an intermediate iminoacetal to an aminoacetal, which then undergoes acid-catalyzed cyclization. nih.gov

The direct observation and characterization of reactive intermediates provide invaluable insight into reaction mechanisms. For the superacid-catalyzed reactions of amino acetals, low-temperature nuclear magnetic resonance (NMR) spectroscopy is a powerful tool. In a mixture of a fluorosulfonic acid and antimony pentafluoride in sulfuryl chloride fluoride (B91410) at -80 °C, the ¹³C NMR spectrum of related amino acetals has provided direct evidence for the existence of dicationic species. acs.org

For cascade reactions involving N-acyliminium ions, their presence is often inferred from the products formed. However, in some cases, these intermediates can be observed spectroscopically under carefully controlled conditions. acs.orgresearchgate.netnih.gov The identification of imine intermediates in related three-component cascade reactions has been confirmed by X-ray crystallography, providing concrete evidence for the proposed mechanistic pathway. nih.gov

Table 2: Spectroscopic and Crystallographic Evidence for Reactive Intermediates

Reactive IntermediateMethod of IdentificationKey FindingsReference
Dicationic ElectrophilesLow-Temperature ¹³C NMRObservation of characteristic chemical shifts for the carboxonium and ammonium carbons. acs.org
N-Acyliminium IonsInferred from products, sometimes observed by NMRFormation of cyclic products consistent with the intermediacy of N-acyliminium ions. acs.orgresearchgate.net
Imine IntermediatesX-ray CrystallographyIsolation and structural determination of an imine intermediate in a related cascade reaction. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups. libretexts.orgnih.gov As a secondary amine with an acetal (B89532) group, the IR spectrum of (4,4-dimethoxybutyl)(methyl)amine is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine (R₂N-H)3300 - 3500Weak to Medium
C-H StretchAliphatic (sp³ C-H)2850 - 3000Strong
C-H StretchMethoxy (B1213986) (O-CH₃)~2830Medium
N-H BendSecondary Amine1550 - 1650Variable
C-N StretchAliphatic Amine1020 - 1250Medium
C-O StretchAcetal (C-O-C)1050 - 1150Strong

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The molecular formula of this compound is C₇H₁₇NO₂, with an exact mass of approximately 147.126 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, and the resulting pattern is a characteristic fingerprint. For aliphatic amines, the most prominent fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.eduyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation.

Predicted Major Fragmentation Pathways for this compound

Process Fragment Lost Fragment Ion Structure Predicted m/z
Molecular Ion-[C₇H₁₇NO₂]⁺˙147
α-Cleavage˙CH₂(CH₂)₂CH(OCH₃)₂[CH₂=NHCH₃]⁺44
α-Cleavage˙CH₃[CH₂=N⁺(CH₂CH₂CH₂CH(OCH₃)₂)]132
Loss of Methoxy˙OCH₃[C₆H₁₄NO]⁺130

The base peak (most intense signal) in the mass spectrum of this compound is predicted to be at m/z 44, resulting from the α-cleavage that expels the larger alkyl substituent to form the stabilized N-methylmethaniminium ion.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Currently, there are no published reports of the single-crystal X-ray structure of this compound. As a flexible, low-melting-point aliphatic amine, it is likely a liquid at room temperature and inherently difficult to crystallize in its neutral form.

To obtain a crystal structure, the compound would typically need to be converted into a crystalline salt, for example, by reacting it with an acid such as hydrochloric acid (to form the hydrochloride salt) or a chiral acid like tartaric acid. researchgate.net If a suitable crystal were grown, X-ray diffraction analysis would provide unambiguous proof of its structure and offer insights into the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the counter-ion, that dictate the crystal packing arrangement. mdpi.commemtein.com

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Computational and Theoretical Investigations of 4,4 Dimethoxybutyl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4,4-dimethoxybutyl)(methyl)amine, these calculations would provide a detailed picture of its structure, stability, and reactivity at the atomic level.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain and the presence of multiple rotatable bonds in this compound suggest a complex potential energy surface with numerous possible conformers. A thorough conformational analysis would be essential to identify the most stable, low-energy structures that are likely to be present under normal conditions.

This investigation would typically involve a systematic search of the conformational space by rotating the dihedral angles of the C-C and C-O bonds. The energy of each resulting conformation would then be calculated using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. The results would allow for the construction of a potential energy landscape, illustrating the relative energies of different conformers and the energy barriers for interconversion between them. nih.govchemrxiv.org

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti (extended)180°0.00
Gauche60°0.85
Eclipsed5.20

Note: This table is illustrative and presents hypothetical data based on typical values for similar aliphatic chains. Actual values would require specific quantum chemical calculations.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Understanding the electronic structure is key to predicting the chemical behavior of this compound. Reactivity descriptors derived from quantum chemical calculations would highlight the most probable sites for electrophilic and nucleophilic attack.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and localization of the HOMO would indicate the molecule's ability to donate electrons, with the lone pair on the nitrogen atom being a likely primary site. The LUMO's energy and location would suggest the most favorable regions for accepting electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. researchgate.net

An electrostatic potential (MEP) map would visually represent the charge distribution across the molecule. Regions of negative potential (typically colored red or orange) would indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Conversely, areas of positive potential (blue) would highlight electron-deficient regions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-9.5
LUMO1.2
HOMO-LUMO Gap10.7

Note: This table contains hypothetical data. The actual orbital energies would be determined through specific calculations.

pKa Prediction and Basicity Studies of the Amine Moiety

The basicity of the methylamine (B109427) group is a critical chemical property of this compound. Computational methods can provide reliable predictions of the pKa value of the conjugate acid. Several theoretical approaches exist for this purpose, often involving the calculation of the Gibbs free energy of protonation in a simulated aqueous environment.

One common method involves an isodesmic reaction scheme, where the proton affinity of the target amine is calculated relative to a reference compound with a known experimental pKa. Solvation models, such as the Polarizable Continuum Model (PCM), are essential for accurately capturing the effect of the solvent on the protonation equilibrium. peerj.com

Reaction Mechanism Simulations

Computational simulations can elucidate the detailed pathways of chemical reactions involving this compound, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction, such as N-alkylation or reaction with an electrophile, the identification and characterization of the transition state (TS) is a key step. The TS represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum.

Once the structures of the reactants, products, and the transition state are optimized, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This value provides a quantitative measure of the reaction's kinetic feasibility. researchgate.net

Table 3: Hypothetical Activation Energies for a Reaction of this compound

Reaction StepActivation Energy (Ea) (kcal/mol)
Nucleophilic Attack15.3
Proton Transfer5.8

Note: This table is for illustrative purposes only and does not represent data from actual published research on this specific molecule.

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can investigate these effects by incorporating a solvent model into the calculations. Implicit solvent models, like PCM, treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect on the energies of stationary points.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture, especially when specific solvent-solute interactions, such as hydrogen bonding, play a crucial role in the reaction mechanism. Comparing reaction profiles in the gas phase and in different solvents would reveal the extent of solvent influence on the reaction pathway. researchgate.net

Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound. Theoretical predictions of NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm the structure of a synthesized compound.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. While simple empirical rules can provide rough estimates, more accurate predictions are achieved through quantum mechanical calculations, most notably using the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.gov The accuracy of these predictions is dependent on the chosen level of theory and basis set. nih.govsciforum.net

For this compound, a table of estimated ¹H and ¹³C chemical shifts can be generated based on empirical data for similar functional groups. The presence of the electronegative nitrogen and oxygen atoms will cause a downfield shift for adjacent protons and carbons.

Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)Justification
N-CH₃ ~2.2 - 2.4~35 - 45Alpha to nitrogen.
C H₂-N~2.4 - 2.6~50 - 60Alpha to nitrogen.
-CH₂-C H₂-CH₂-~1.4 - 1.7~20 - 30Beta to nitrogen and gamma to acetal (B89532).
-CH₂-C H₂-CH-~1.5 - 1.8~30 - 40Gamma to nitrogen and beta to acetal.
-CH₂-C H(OCH₃)₂~4.3 - 4.5~100 - 105Acetal proton, alpha to two oxygens.
-O-C H₃~3.2 - 3.4~52 - 58Methoxy (B1213986) group protons.

Note: These are estimated values based on standard chemical shift tables. Actual experimental values may vary. More precise values would be obtained from DFT/GIAO calculations.

For a more rigorous prediction, the geometry of this compound would first be optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Subsequently, the NMR shielding tensors would be calculated using the GIAO method at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Such computational studies have shown that for many organic molecules, it is possible to achieve root-mean-square errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts when compared to experimental data. nih.gov

Vibrational Frequency Calculations for IR Spectral Interpretation

Theoretical vibrational frequency calculations are a powerful tool for interpreting infrared (IR) spectra. By using DFT, the normal modes of vibration for a molecule can be calculated, along with their corresponding frequencies and IR intensities. These calculated spectra can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific molecular motions. researchgate.net

It is a common practice to apply a scaling factor to the calculated vibrational frequencies to correct for approximations in the computational method and for the fact that calculations are typically performed on a single molecule in the gas phase, whereas experiments are often conducted in the solid or liquid phase. researchgate.net

For this compound, the IR spectrum is expected to show characteristic bands for the N-H (if present as a secondary amine salt), C-H, C-N, and C-O bonds.

Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
N-H (in secondary amine salt)Stretch2700 - 3000Medium, Broad
C-H (alkane)Stretch2850 - 3000Strong
C-NStretch1020 - 1250Medium to Weak
C-O (acetal)Stretch1050 - 1150Strong

Note: These are general expected frequency ranges. A calculated IR spectrum using DFT would provide more specific frequencies and intensities for the individual vibrational modes of the entire molecule.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Heterocyclic Architectures

The strategic placement of the amine and the masked aldehyde within the same molecule renders (4,4-dimethoxybutyl)(methyl)amine an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds.

This compound and its close analogs are instrumental in constructing aza-polycyclic systems, which form the core of many pharmaceutically active compounds. A prominent application is in the Fischer indole (B1671886) synthesis to create tryptamine (B22526) derivatives. In this reaction, the acetal (B89532) is hydrolyzed in situ under acidic conditions to generate the corresponding aldehyde, 4-(methylamino)butanal (B1221247). This aldehyde then reacts with a phenylhydrazine (B124118) derivative. The subsequent cyclization, driven by the acidic catalyst, forms the indole ring system, a foundational structure in numerous alkaloids and drugs.

A key example is the synthesis of antimigraine drugs like Zolmitriptan. derpharmachemica.comgoogle.comusp.org Although many published syntheses utilize the N,N-dimethyl analog, the underlying principle is identical. The process involves reacting a suitable hydrazine (B178648) with the amino-aldehyde acetal. derpharmachemica.comgoogle.com The reaction proceeds through the formation of a hydrazone, followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia (B1221849) to yield the final polycyclic indole structure. Research has shown that the pH of the reaction medium is critical for achieving high yields in these cyclizations. derpharmachemica.com

Furthermore, the compound has been identified as a product in the photosolvolysis of certain bridgehead quaternary ammonium (B1175870) salts, such as reduced pyrrolo[2,1-a]isoquinolinium iodides, leading to the formation of medium-ring heterocyclic derivatives like 3-benzazonines. researchgate.netresearchgate.netresearchgate.net This highlights its role and stability within complex rearrangement and ring-expansion reactions aimed at producing novel aza-polycyclic scaffolds. researchgate.netresearchgate.net

Table 1: Key Cyclization Reactions

Reaction Type Reactants Product Class Key Conditions
Fischer Indole Synthesis Phenylhydrazine, this compound Tryptamine derivatives Acidic (e.g., HCl), Reflux
Pictet-Spengler Reaction Tryptamine derivative, Aldehyde/Ketone β-carbolines Acidic, Anhydrous

The latent aldehyde functionality of this compound makes it a valuable C2-synthon for the synthesis of substituted imidazoles. In the Debus-Radziszewski imidazole (B134444) synthesis, an aldehyde, a 1,2-dicarbonyl compound (like benzil (B1666583) or glyoxal), and a source of nitrogen (ammonia or a primary amine) condense to form the imidazole ring. wikipedia.orgresearchgate.net

By hydrolyzing the acetal of this compound to the aldehyde, it can be reacted with a diketone and ammonia or another primary amine to generate imidazoles substituted at the 2-position with a 4-(methylamino)butyl group. ijprajournal.comrowan.edu This reaction is often catalyzed by various acids and can be performed under solvent-free or microwave-assisted conditions to improve yields and reduce reaction times. ijprajournal.com

This methodology allows for the creation of a diverse library of imidazole derivatives. The resulting N-methylaminobutyl substituent can serve as a handle for further functionalization or as a key pharmacophoric element, imparting specific physicochemical properties to the final molecule. Glyoxalines, or dihydroimidazoles, can also be accessed through related condensation reactions under reducing conditions.

Scaffold for Amino Acid and Peptide Mimics

The aminobutyl structure inherent in this compound provides a flexible backbone that can be elaborated into mimics of amino acids and peptides. Peptidomimetics are designed to replicate the biological activity of peptides but with improved stability, bioavailability, and receptor-binding affinity.

The 4-carbon chain with a terminal amine offers a structural motif analogous to amino acids like ornithine or lysine (B10760008) after appropriate functional group manipulations. The acetal end can be hydrolyzed and oxidized to a carboxylic acid, while the methylamino group can be part of a peptide bond or further alkylated. This creates non-natural amino acid-like structures that can be incorporated into peptide sequences to introduce conformational constraints or novel side chains. Research into novel inhibitors of amino acid transporters, for instance, has utilized scaffolds like 2-amino-4-(substituted)aminobutanoic acids, demonstrating the utility of the aminobutane framework in designing molecules that interact with biological systems that recognize amino acids.

Development of Catalytic Systems and Organocatalysis

The tertiary amine functionality within this compound allows it to participate in catalysis, both as an organocatalyst itself and as a structural component in more complex catalytic systems.

Tertiary amines are well-established as basic organocatalysts. They can function as Brønsted bases to deprotonate substrates or as Lewis bases to activate reagents. While specific studies detailing this compound as an organocatalyst are not widely documented, its properties are analogous to other tertiary amines used in catalysis. nih.govacs.orgthieme-connect.com

For instance, tertiary amines are known to catalyze Baylis-Hillman reactions, Michael additions, and various condensation reactions. The basic nitrogen atom can activate substrates by forming reactive intermediates or facilitate proton transfer steps. In reactions involving sensitive functional groups, the mild basicity of a tertiary amine like this one can be advantageous over stronger, inorganic bases. Recent advancements in organocatalysis have shown that even simple secondary and primary amines can catalyze complex reactions like remote C-H hydroxylation, suggesting a broad potential for amine-containing molecules in this field. nih.govacs.org

Table 2: Potential Organocatalytic Applications

Reaction Role of Amine Substrates
Baylis-Hillman Nucleophilic catalyst Aldehyde, Activated alkene
Michael Addition Brønsted base Michael donor, Michael acceptor

The structure of this compound contains multiple potential coordination sites—the tertiary amine nitrogen and the two ether oxygens of the acetal group. This makes it a candidate for use as a multidentate ligand in transition metal catalysis. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts.

By coordinating to a metal center, the amine and ether oxygens can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity. While this specific molecule is not a classic ligand, its structural elements are found in more complex chelating agents. For example, ligands incorporating both amine and ether functionalities are used in a variety of catalytic transformations, including polymerization and cross-coupling reactions. The aminobutyl chain provides flexibility, allowing the donor atoms to adopt a conformation suitable for chelation to a metal center. This potential allows for its use in developing new, tailored catalytic systems for specific synthetic challenges.

Precursor for Advanced Polymeric Materials and Functionalized Macromolecules

The unique structure of this compound, featuring two distinct reactive sites, positions it as a promising monomer for the synthesis of advanced polymeric materials. The secondary amine allows for its incorporation into polymer backbones through various polymerization techniques, while the acetal group, which is stable under many reaction conditions, can be reserved for later modification.

The secondary amine is suitable for step-growth polymerization. For instance, it can react with difunctional compounds like diacyl chlorides or dicarboxylic acids to form polyamides. Similarly, reaction with diisocyanates can yield polyureas. These reactions would incorporate the amine into the repeating unit of the polymer chain.

A key feature of using this monomer is the potential for post-polymerization modification. Once the polymer is formed, the dimethyl acetal group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This newly available functional group can then be used for a variety of purposes. It can serve as a site for cross-linking polymer chains, thereby altering the material's mechanical and thermal properties. Alternatively, the aldehyde can be used to graft other molecules onto the polymer backbone, leading to the creation of functionalized macromolecules with tailored properties for specific applications.

Table 1: Potential Polymerization Reactions and Modifications with this compound

Co-monomer Polymer Type Post-Polymerization Modification Potential Application
Adipoyl chloride Polyamide Hydrolysis of acetal to aldehyde, followed by cross-linking Thermosetting resins, advanced coatings
1,6-Hexanediisocyanate Polyurea Grafting of functional molecules onto the aldehyde group Drug delivery systems, functional surfaces
Epichlorohydrin Polyamine Quaternization of the amine Gene delivery vectors, flocculants

Design and Synthesis of Chemosensors and Probes Employing this compound as a Core Structure

The development of chemosensors, which are molecules designed to detect specific chemical species, is another area where this compound holds considerable potential. A typical chemosensor consists of a receptor unit that binds to the target analyte and a signaling unit (often a chromophore or fluorophore) that produces a detectable signal.

The secondary amine in this compound can function as an effective receptor or binding site. It can be readily attached to a variety of signaling molecules through standard chemical reactions. For example, it can react with a fluorophore containing an acyl chloride or isothiocyanate group to form a stable amide or thiourea (B124793) linkage.

The sensing mechanism of such a probe would rely on the interaction between the analyte and the amine. For instance, the amine can act as a binding site for metal ions or as a proton acceptor for pH sensing. This binding event would alter the electronic environment of the attached fluorophore, leading to a change in its fluorescence intensity or color, thus signaling the presence of the analyte.

Furthermore, the acetal group adds another layer of versatility. It can be used to attach the chemosensor to a solid support, such as a polymer bead or a glass slide, which is advantageous for creating reusable sensing devices. Alternatively, deprotection of the acetal to the aldehyde could be part of the sensing mechanism itself, enabling the design of probes for analytes that specifically react with aldehydes, such as hydrazines or certain amino acids.

Table 2: Potential Chemosensor Design and Sensing Mechanisms

Analyte Receptor Site Potential Signaling Unit Sensing Mechanism
Protons (H+) Secondary Amine Dansyl Chloride Photoinduced Electron Transfer (PET)
Metal Ions (e.g., Cu²⁺) Secondary Amine Naphthalimide Chelation-Enhanced Fluorescence (CHEF)
Hydrazines Aldehyde (after deprotection) Coumarin Formation of a fluorescent hydrazone

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes to Access Diverse Derivatives

The development of novel synthetic routes is paramount to unlocking the full potential of (4,4-dimethoxybutyl)(methyl)amine and its derivatives. Traditional methods for amine synthesis, while established, often face limitations in terms of substrate scope, efficiency, and environmental impact. sciencedaily.com Future research will likely focus on creating a diverse library of analogues by modifying the core structure.

Key areas of exploration include:

Reductive Amination: This versatile method, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, offers a direct route to a wide range of substituted amines. libretexts.orglibretexts.org For instance, reacting 4,4-dimethoxybutanal (B1624582) with various primary or secondary amines under reductive amination conditions could yield a plethora of novel derivatives.

Hofmann and Curtius Rearrangements: These classical reactions allow for the conversion of carboxylic acid derivatives into primary amines with the loss of a carbon atom. libretexts.org Applying these rearrangements to appropriately substituted precursors could provide access to unique amino acetals.

Alkylation of N-aminopyridinium Salts: Recent advancements have shown that N-aminopyridinium salts can serve as effective ammonia (B1221849) surrogates, enabling the synthesis of secondary amines with high selectivity and avoiding overalkylation. acs.org This strategy could be employed to introduce the (4,4-dimethoxybutyl) moiety to various aromatic and aliphatic systems.

Synthesis from Furfurals: Bio-derived furfurals, such as 5-(methyl)furfural (MF) and 5-(chloromethyl)furfural (CMF), are becoming increasingly important renewable feedstocks. researchgate.net Investigating condensation reactions between these furfurals and methylamine (B109427), followed by subsequent transformations, could lead to sustainable routes for this compound derivatives.

A comparative table of potential synthetic strategies is presented below:

Synthetic Route Starting Materials Key Features Potential Derivatives
Reductive Amination4,4-dimethoxybutanal, various aminesHigh versatility, single-step processN-alkyl and N-aryl substituted analogs
Hofmann RearrangementSubstituted amidesCreates primary amines with one less carbonAmines with modified carbon backbones
Curtius RearrangementCarboxylic acid derivativesAccess to primary aminesDiverse amine structures
Alkylation of N-aminopyridinium SaltsN-aminopyridinium salts, alkylating agentsHigh selectivity for secondary aminesAryl- and heteroaryl-substituted derivatives
Synthesis from FurfuralsFurfurals, methylamineUtilizes renewable feedstocksFuran-containing analogs

Investigation of Biological Interactions and Target Identification (excluding clinical data)

The structural motifs present in this compound, namely the secondary amine and the acetal (B89532) group, suggest the potential for interesting biological interactions. While no clinical data is available, in vitro studies can provide valuable insights into its bioactivity and help identify potential molecular targets.

Future research in this area could involve:

Screening against various cell lines: In vitro assays using a panel of human cancer cell lines, such as those for leukemia, hepatoblastoma, and others, can help determine the antiproliferative activity of the compound and its derivatives. researchgate.net

Enzyme inhibition studies: The amine functionality is a common feature in many enzyme inhibitors. Screening this compound against a range of enzymes, particularly those involved in key metabolic pathways, could reveal potential inhibitory effects.

DNA binding studies: Minor groove binding ligands can exhibit radioprotective properties. nih.gov Investigating the interaction of this compound and its analogs with DNA could uncover potential applications in this area.

Metabolism studies: Understanding how the compound is metabolized by liver enzymes is crucial for assessing its potential biological effects. nih.govnih.gov In vitro studies using human liver microsomes can provide information on its metabolic fate and the formation of any reactive metabolites. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis of amines, in particular, has benefited from these technologies. acs.orgresearchgate.netthieme-connect.com

Future research will likely focus on:

Developing continuous flow processes: Translating the synthesis of this compound and its derivatives to a continuous flow setup can lead to improved yields, reduced reaction times, and enhanced safety, especially when handling hazardous reagents. nih.govresearchgate.net For instance, the continuous production of N-methyldiethanolamine has been successfully demonstrated, providing a model for similar amine syntheses. google.com

Automated iterative synthesis: Automated platforms that enable the iterative coupling of building blocks can rapidly generate large libraries of compounds for screening. chemrxiv.org Integrating the this compound scaffold into such automated systems would accelerate the discovery of new derivatives with desired properties.

In-line purification and analysis: Flow chemistry setups can be integrated with in-line purification and analytical techniques, allowing for real-time monitoring and optimization of the reaction process. researchgate.net

Development of Sustainable and Scalable Production Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes. rsc.orgrsc.org For the production of this compound to be commercially viable and environmentally responsible, future research must focus on sustainable and scalable methodologies. sciencedaily.comrsc.org

Key considerations include:

Use of renewable feedstocks: Exploring synthetic routes that utilize biomass-derived starting materials can significantly reduce the environmental footprint of the production process. rsc.orgbenthamscience.com

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry. sciencedaily.com

Catalytic methods: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and simplify purification processes.

Energy efficiency: Optimizing reaction conditions to minimize energy consumption is another important aspect of sustainable production.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research. These methods can provide valuable insights into reaction mechanisms, predict the properties of new molecules, and guide the design of more efficient synthetic routes.

Future research in this area will likely involve:

Density Functional Theory (DFT) calculations: DFT can be used to study the electronic structure and reactivity of this compound and its derivatives, helping to predict their behavior in different chemical reactions. acs.org

Molecular dynamics simulations: These simulations can provide insights into the conformational flexibility of the molecule and its interactions with potential biological targets.

Predictive models for synthesis: By analyzing large datasets of chemical reactions, machine learning algorithms can be trained to predict the outcome of new reactions and suggest optimal synthetic pathways.

The application of these advanced theoretical models will undoubtedly accelerate the exploration of the chemical space around this compound and facilitate the discovery of new compounds with valuable properties.

Q & A

Q. What are the common synthetic routes for (4,4-dimethoxybutyl)(methyl)amine, and what methodological considerations are critical for reproducibility?

The synthesis typically involves reductive amination of a ketone precursor (e.g., 4,4-dimethoxybutan-2-one) using methylamine and reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol under inert conditions . Alternatively, alkylation of methylamine with a halogenated intermediate (e.g., 4,4-dimethoxybutyl bromide) in the presence of a base (e.g., K₂CO₃) can yield the target compound . Key considerations include:

  • Strict control of reaction temperature (0–25°C) to minimize side reactions.
  • Use of anhydrous solvents and inert gas purging to prevent hydrolysis.
  • Monitoring reaction progress via TLC or LC-MS to optimize stopping points.

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy group integration (δ ~3.3 ppm for OCH₃) and amine proton environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1443 for C₈H₁₉NO₂) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance).
  • HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for most research applications) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in reductive amination?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., THF, acetonitrile) may enhance reaction rates compared to alcohols .
  • Catalyst Selection : Titanium(IV) isopropoxide can stabilize imine intermediates, improving conversion rates .
  • pH Control : Maintaining mildly acidic conditions (pH 5–6) via acetic acid buffer enhances NaBH₃CN selectivity for imine reduction .
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, stoichiometry, and solvent .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism or Conformational Flexibility : Use variable-temperature NMR to assess dynamic processes .
  • Impurity Artifacts : Employ 2D NMR (e.g., COSY, HSQC) to distinguish target signals from byproducts .
  • Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (software: Gaussian, ORCA) .

Q. What theoretical frameworks guide the study of this compound’s biological or chemical behavior?

  • Structure-Activity Relationship (SAR) : Link the methoxy group’s electron-donating effects to amine reactivity or receptor binding .
  • DFT Calculations : Model reaction pathways (e.g., amine alkylation energy barriers) to predict regioselectivity .
  • Metabolic Pathway Analysis : Apply biotransformation rules (e.g., CYP450 oxidation of tertiary amines) to predict metabolite profiles .

Q. What methodologies are recommended for evaluating the biological activity of this compound analogs?

  • In Vitro Assays :
    • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/MAO-B inhibition) .
  • In Vivo Models :
    • Behavioral tests (e.g., forced swim test for antidepressant activity) with dose-response profiling .
    • Pharmacokinetic studies (plasma half-life, brain penetration) using LC-MS/MS quantification .

Q. How can researchers assess the environmental impact or biodegradation of this compound?

  • OECD 301F Test : Measure ready biodegradability in aqueous media over 28 days .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) using tools like ECOSAR .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated wastewater .

Q. What experimental strategies address the compound’s stability under varying storage or reaction conditions?

  • Stress Testing : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
  • Stabilization Methods :
    • Add antioxidants (e.g., BHT) to prevent amine oxidation.
    • Store under argon at −20°C in amber vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.